![molecular formula C9H12O2 B2810581 7-Oxaspiro[4.5]dec-8-en-10-one CAS No. 2172030-21-4](/img/structure/B2810581.png)
7-Oxaspiro[4.5]dec-8-en-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Oxaspiro[4.5]dec-8-en-10-one is a chemical compound . It is also known as 7-oxaspiro[4.5]decane-10-carboxylic acid . The molecular weight of this compound is 184.24 .
Synthesis Analysis
A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .Molecular Structure Analysis
The molecular formula of this compound is C13H20O2 . Its average mass is 208.297 Da and its monoisotopic mass is 208.146332 Da .Chemical Reactions Analysis
The synthesis of this compound involves a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Scientific Research Applications
1. Application in Synthesis of Spirocyclic Ethers
A study by Young, Jung, and Cheng (2000) explored the use of Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclizations of secondary allylic alcohols for synthesizing various spirocyclic ethers, including 7-Oxaspiro[4.5]dec-8-en-10-one derivatives. This method was successfully applied to the total synthesis of theaspirane and theaspirone, indicating its utility in synthesizing complex spirocyclic structures from simpler precursors (Young, Jung, & Cheng, 2000).
2. Antiviral Applications
Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones, closely related to this compound, and evaluated their activity against human coronavirus and influenza virus. Some derivatives showed significant inhibitory effects on coronavirus replication, highlighting the potential of spirocyclic compounds in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
3. Crystal Structure Analysis
Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, and Zhao, Jin-Hao (2011) conducted a study on the crystal structure of a related compound, 2-Oxo-3-phenyl, 1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate. This research contributes to understanding the molecular and crystallographic characteristics of spirocyclic compounds, aiding in their application in various fields (Wang et al., 2011).
4. Potential in Antihypertensive Medication
Caroon et al. (1981) explored the synthesis and antihypertensive activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, demonstrating their potential as antihypertensive agents. This study highlights the importance of spirocyclic compounds in the development of new therapeutic agents (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).
5. Antitumor Activity
Yang, Zhong, Zheng, Wang, and He (2019) synthesized a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and evaluated their antitumor activity. Some compounds showed moderate to potent activity against various human cancer cell lines, suggesting the potential of spirocyclic compounds in cancer treatment (Yang, Zhong, Zheng, Wang, & He, 2019).
properties
IUPAC Name |
7-oxaspiro[4.5]dec-8-en-10-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-3-6-11-7-9(8)4-1-2-5-9/h3,6H,1-2,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWGTFMTYIQFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2810501.png)
![Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2810503.png)
![Ethyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2810504.png)
![N-(3-(1H-pyrrol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2810507.png)
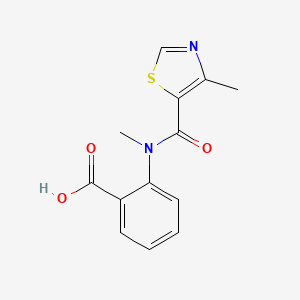
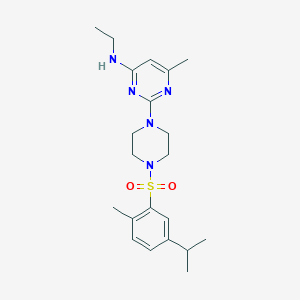
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2810512.png)
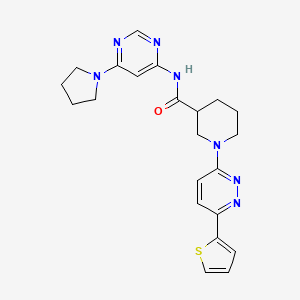
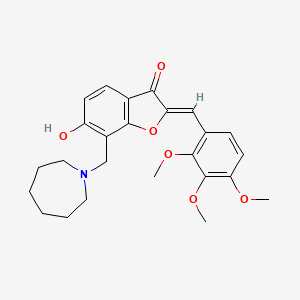
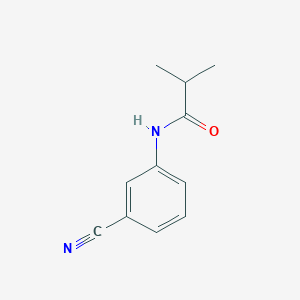
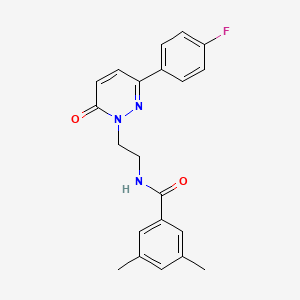
![2-Ethyl-5-((4-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810520.png)
![2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2810521.png)